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molecular formula C15H20N2 B8320494 3-(1-Benzylpiperidin-4-yl)propanenitrile

3-(1-Benzylpiperidin-4-yl)propanenitrile

Cat. No. B8320494
M. Wt: 228.33 g/mol
InChI Key: SCYMEZPZSCSVDL-UHFFFAOYSA-N
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Patent
US05622976

Procedure details

A mixture of (E)-3-(1-benzylpiperidin-4-yl)-2-propenenitrile (5.5 g) and platinum(IV) oxide (0.5 g) in methanol (70 ml) was hydrogenated at atmospheric pressure for 8 hours. After platinum(IV) oxide was removed by filtration, the filtrate was evaporated in vacuo to give 3-(1-benzylpiperidin-4-yl)propanenitrile (2.7 g) as an oil.
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8]1[CH2:13][CH2:12][CH:11](/[CH:14]=[CH:15]/[C:16]#[N:17])[CH2:10][CH2:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1>CO.[Pt](=O)=O>[CH2:1]([N:8]1[CH2:13][CH2:12][CH:11]([CH2:14][CH2:15][C:16]#[N:17])[CH2:10][CH2:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
5.5 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CCC(CC1)/C=C/C#N
Name
Quantity
70 mL
Type
solvent
Smiles
CO
Name
Quantity
0.5 g
Type
catalyst
Smiles
[Pt](=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After platinum(IV) oxide was removed by filtration
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated in vacuo

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1CCC(CC1)CCC#N
Measurements
Type Value Analysis
AMOUNT: MASS 2.7 g
YIELD: CALCULATEDPERCENTYIELD 48.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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